molecular formula C7H10O4 B2671120 Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate CAS No. 2418618-62-7

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate

Cat. No.: B2671120
CAS No.: 2418618-62-7
M. Wt: 158.153
InChI Key: LZDHAYXZIHHZRT-NJXYFUOMSA-N
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Description

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate is an organic compound belonging to the class of esters It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

R-COOH+CH3CH2OHR-COOCH2CH3+H2O\text{R-COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{R-COOCH}_2\text{CH}_3 + \text{H}_2\text{O} R-COOH+CH3​CH2​OH→R-COOCH2​CH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and ethanol.

    Reduction: The carbonyl group in the oxetane ring can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxetane ring and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-oxo-4-methylpentanoate: Similar ester structure but with a different ring system.

    Mthis compound: Similar oxetane ring but with a different ester group.

    Ethyl 4-methyl-3-oxobutanoate: Similar ester structure but without the oxetane ring.

The uniqueness of this compound lies in its oxetane ring, which imparts distinct chemical properties and reactivity compared to other esters.

Properties

IUPAC Name

ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-10-7(9)6-5(8)4(2)11-6/h4,6H,3H2,1-2H3/t4-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHAYXZIHHZRT-NJXYFUOMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(=O)[C@H](O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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